molecular formula C62H94N16O11 B220749 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid CAS No. 117605-61-5

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid

Cat. No.: B220749
CAS No.: 117605-61-5
M. Wt: 352.5 g/mol
InChI Key: XZKUIIFETKOPRD-IWJWNCEXSA-N
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Description

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid is a polyunsaturated fatty acid derivative belonging to the eicosanoid family. Eicosanoids are signaling molecules derived from arachidonic acid and other polyunsaturated fatty acids. They play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid typically involves the oxidation of arachidonic acid. The process can be catalyzed by lipoxygenases, which introduce hydroxy groups at specific positions on the eicosatetraenoic acid backbone . The reaction conditions often include:

    Temperature: Typically carried out at room temperature.

    Solvent: Ethanol or other suitable organic solvents.

    Catalyst: Lipoxygenase enzymes.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can convert arachidonic acid into the desired product under controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.

    Reduction: Reduction reactions can convert hydroxy groups to hydrogen atoms.

    Substitution: Hydroxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation Products: Hydroperoxyeicosatetraenoic acids (HPETEs).

    Reduction Products: Eicosatetraenoic acids with fewer hydroxy groups.

    Substitution Products: Eicosatetraenoic acids with different functional groups replacing hydroxy groups.

Scientific Research Applications

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid involves its interaction with specific receptors and enzymes in the body. It can activate or inhibit various signaling pathways, leading to changes in cellular functions. The compound primarily targets lipoxygenase pathways, influencing the production of other eicosanoids and modulating inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid
  • 5,14,15-Trihydroxy-6,8,10,12-eicosatetraenoic acid
  • 12(S)-Hydroxy-(5Z,8Z,10E,14Z)-eicosatetraenoic acid

Uniqueness

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid is unique due to its specific hydroxy group positions, which confer distinct biological activities compared to other eicosanoids. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z,19R)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-17(21)11-6-2-3-7-12-18(22)13-8-4-5-9-14-19(23)15-10-16-20(24)25/h3-5,7-9,13-14,17-19,21-23H,2,6,10-12,15-16H2,1H3,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKUIIFETKOPRD-IWJWNCEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117605-61-5
Record name 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117605615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid
Reactant of Route 2
5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid
Reactant of Route 3
5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid
Reactant of Route 4
5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid
Reactant of Route 5
5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid
Reactant of Route 6
5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid

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